molecular formula C14H24ClNO5S B6251414 tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2137543-68-9

tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Katalognummer: B6251414
CAS-Nummer: 2137543-68-9
Molekulargewicht: 353.9 g/mol
InChI-Schlüssel: VCLFGTRGIXPXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom, providing unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with chlorosulfonylmethyl reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in studying enzyme inhibition and receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include other spirocyclic compounds with different substituents. For example:

    tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Lacks the chlorosulfonyl group, leading to different reactivity and applications.

    tert-Butyl 3-[(methylsulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate:

The uniqueness of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4

Eigenschaften

CAS-Nummer

2137543-68-9

Molekularformel

C14H24ClNO5S

Molekulargewicht

353.9 g/mol

IUPAC-Name

tert-butyl 3-(chlorosulfonylmethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24ClNO5S/c1-13(2,3)21-12(17)16-6-4-14(5-7-16)8-11(20-10-14)9-22(15,18)19/h11H,4-10H2,1-3H3

InChI-Schlüssel

VCLFGTRGIXPXJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CS(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.